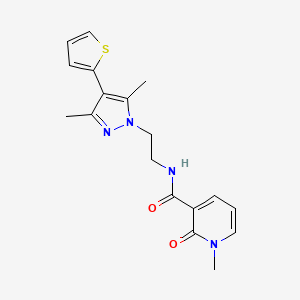

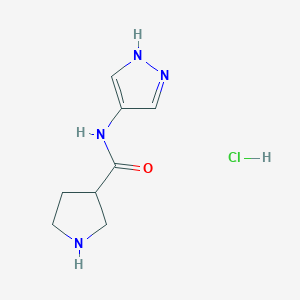

N-(1H-吡唑-4-基)吡咯烷-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For pyrazolo[3,4-b]pyridines, synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .科学研究应用

分子相互作用与受体结合

涉及类似化合物(例如 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺)的研究集中在了解与大麻素受体的分子相互作用。例如,研究采用分子轨道方法和构象分析来探索这些化合物与 CB1 大麻素受体的结合机制,开发统一的药效团模型并进行比较分子场分析 (CoMFA) 以构建三维定量构效关系 (QSAR) 模型 (J. Shim 等人,2002)。

合成和抗利什曼原虫活性

另一个研究领域涉及吡唑并吡啶衍生物的合成和构效关系分析,旨在发现潜在的抗利什曼原虫药物。这些研究包括通过缩合反应合成化合物和探索其抗利什曼原虫活性,突出了吡唑衍生物在开发新治疗剂中的潜力 (Heloisa de Mello 等人,2004)。

功能化反应和理论研究

已对相关化合物的功能化反应进行了实验和理论研究,以了解其与其他化学实体反应的潜在机制。例如,已研究了 1H-吡唑-3-羧酸通过与二胺反应转化为相应酰胺的过程,提供了对吡唑衍生物的化学性质和潜在应用的见解 (İ. Yıldırım 等人,2005)。

构效关系

进一步的研究深入探讨了吡唑衍生物作为大麻素受体拮抗剂的构效关系,强调了特定结构特征对其活性至关重要。这些研究对于设计和开发具有靶向药理作用的化合物至关重要 (R. Lan 等人,1999)。

作用机制

Target of Action

Similar compounds have been reported to inhibit interleukin-1 receptor-associated kinase 4 (irak4) , which plays a critical role in Toll-like receptor/interleukin-1 receptor signaling .

Mode of Action

For instance, similar compounds have been shown to inhibit the activity of IRAK4 .

Biochemical Pathways

Given its potential inhibition of irak4, it may impact the toll-like receptor/interleukin-1 receptor signaling pathway .

Result of Action

Similar compounds have shown significant activity against certain kinases , suggesting that this compound may also have kinase inhibitory activity.

属性

IUPAC Name |

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYHTCVOXNMMHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NC2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)

![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)